molecular formula C22H25N5O6 B030705 Pemetrexed Methyl Ester CAS No. 155405-81-5

Pemetrexed Methyl Ester

Numéro de catalogue: B030705
Numéro CAS: 155405-81-5
Poids moléculaire: 455.5 g/mol
Clé InChI: WWYZIXUUERDREV-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Désoxyspergualine (15-désoxyspergualine ou 15-DSG) est une substance chimique dérivée du milieu de culture de Streptomyces. Elle sert d'agent immunosuppresseur, principalement utilisé pour prévenir le rejet de greffe. Son application s'étend à divers domaines, notamment l'immunologie, la médecine et l'industrie .

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed methyl ester is indicated for:

  • First-line Treatment : Used in combination with platinum-based chemotherapy for patients with locally advanced or metastatic NSCLC that does not have EGFR or ALK genomic aberrations .
  • Maintenance Therapy : Administered after initial chemotherapy to prolong progression-free survival in patients whose disease has not progressed .

Malignant Pleural Mesothelioma

It is also approved for use with cisplatin as a first-line treatment for patients with unresectable malignant pleural mesothelioma .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is well-absorbed and extensively converted into active polyglutamate forms within cells. These forms have a prolonged intracellular half-life, enhancing the drug's efficacy against tumors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and mechanisms of resistance associated with this compound:

  • Study on Resistance Mechanisms : Research has shown that NSCLC can develop resistance to pemetrexed through various genetic alterations, including changes in TS expression levels. Lower TS expression correlates with increased sensitivity to pemetrexed therapy .
  • Oral Formulation Development : Recent investigations into oral formulations of pemetrexed aim to enhance its bioavailability and therapeutic efficacy. These studies focus on improving intestinal absorption mechanisms to facilitate better delivery of the drug .

Comparative Efficacy

A summary of clinical findings comparing this compound with other treatments in NSCLC and mesothelioma shows promising results:

Treatment TypeEfficacy Rate (%)Notes
Pemetrexed + Cisplatin30-40First-line treatment for mesothelioma
Pemetrexed Monotherapy20Second-line treatment for NSCLC
Combination with Pembrolizumab50Enhanced efficacy in specific genetic profiles

Mécanisme D'action

Target of Action

Pemetrexed Methyl Ester primarily targets thymidylate synthase (TS) . Secondary targets include dihydrofolate reductase (DHFR) , glycinamide ribonucleotide formyltransferase (GARFT) , aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) , and C1 synthase . These enzymes play crucial roles in the synthesis of purine and pyrimidine, which are essential for DNA and RNA formation .

Mode of Action

This compound is an antifolate , meaning it disrupts folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting the synthesis of purine and pyrimidine . This inhibition prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Biochemical Pathways

The compound affects the folate pathway and the purine and pyrimidine synthesis pathways . By inhibiting the key enzymes in these pathways, it disrupts the formation of precursor purine and pyrimidine nucleotides . This disruption prevents the formation of DNA and RNA, thereby inhibiting cell replication .

Result of Action

The primary result of this compound’s action is the inhibition of cell replication . By disrupting the formation of DNA and RNA, it prevents the growth and survival of both normal and cancer cells . This makes it an effective antineoplastic agent, particularly in the treatment of lung cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, renal impairment can increase the risk of toxicity . Additionally, the use of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions

Analyse Biochimique

Biochemical Properties

Pemetrexed Methyl Ester inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . The interactions between this compound and these enzymes disrupt folate-dependent metabolic processes essential for cell growth and replication .

Cellular Effects

This compound has a substantial impact on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . A substantial part of the patient population experiences dose-limiting or even treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enters cells via the reduced folate carrier, with transport kinetics similar to those of methotrexate, and binds to folate receptor-α with a very high affinity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La Désoxyspergualine peut être synthétisée par plusieurs voies, mais sa principale méthode de production industrielle implique l'isolement de cultures bactériennes de Streptomyces. Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement documentées dans le domaine public.

Analyse Des Réactions Chimiques

La Désoxyspergualine subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. des informations détaillées sur ces réactions et les réactifs et conditions associés restent limitées. Les chercheurs n'ont pas encore élucidé les principaux produits formés au cours de ces transformations.

4. Applications de recherche scientifique

La Désoxyspergualine trouve des applications dans plusieurs domaines scientifiques :

    Immunologie : En tant qu'immunosuppresseur, elle aide à prévenir le rejet lors de la transplantation d'organes.

    Médecine : Elle a des applications thérapeutiques potentielles dans les maladies auto-immunes et les affections inflammatoires.

    Industrie : Les propriétés uniques de la Désoxyspergualine peuvent inspirer de nouveaux développements de médicaments et des applications industrielles.

5. Mécanisme d'action

Le mécanisme précis par lequel la Désoxyspergualine exerce ses effets implique des cibles moléculaires et des voies de signalisation. Malheureusement, les études détaillées sont rares. Les chercheurs pensent qu'elle module les réponses immunitaires en interférant avec l'activation des lymphocytes T et la production de cytokines.

Comparaison Avec Des Composés Similaires

Si la Désoxyspergualine se distingue par ses propriétés immunosuppressives, des composés similaires incluent la cyclosporine, le tacrolimus et le mycophénolate mofétil. Les caractéristiques uniques de la Désoxyspergualine la différencient de ces homologues.

Activité Biologique

Pemetrexed methyl ester, a derivative of pemetrexed, is an antifolate compound primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article provides a comprehensive overview of its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting several key enzymes involved in folate metabolism and nucleotide synthesis, which are crucial for DNA replication and cell division. The primary targets include:

  • Thymidylate Synthase (TS) : Inhibition leads to decreased thymidine production, essential for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : This enzyme is critical for converting dihydrofolate to tetrahydrofolate, necessary for purine and pyrimidine synthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Inhibition affects purine nucleotide synthesis.

The compound is transported into cells via the reduced folate carrier and binds with high affinity to folate receptor-α. Once inside the cell, this compound is polyglutamated to form active metabolites that have prolonged retention and action within malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a steady-state volume of distribution of approximately 16.1 liters and is primarily eliminated unchanged in urine (70% to 90% within 24 hours post-administration). The elimination half-life is about 3.5 hours in patients with normal renal function .

Table 1: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution16.1 L
Elimination Half-Life3.5 hours
Urinary Excretion70% - 90% unchanged
Total Clearance91.8 mL/min

Clinical Applications

This compound is primarily used in combination with cisplatin for treating NSCLC and malignant pleural mesothelioma. It has shown efficacy as both a first-line and maintenance therapy.

Efficacy Data

In clinical trials, pemetrexed has demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) compared to placebo or other chemotherapeutic agents:

  • NSCLC :
    • Median OS: 13.4 months with pemetrexed vs. 10.6 months with placebo.
    • Median PFS: 4.3 months with pemetrexed vs. 2.6 months with placebo .
  • Malignant Pleural Mesothelioma :
    • Initial treatment combined with cisplatin yields a median survival of approximately 10.3 months.
    • Maintenance therapy after four cycles can extend survival to about 13.4 months .

Table 2: Clinical Trial Outcomes

Treatment GroupMedian OS (months)Median PFS (months)Response Rate (%)
Pemetrexed + Cisplatin13.44.36.8
Placebo10.62.61.8

Case Studies

Several case studies have documented the adverse effects associated with this compound, particularly interstitial pneumonitis:

  • A reported case involved a patient who developed acute interstitial pneumonitis after receiving maintenance therapy with pemetrexed following initial treatment for stage IV NSCLC. Symptoms included fever, cough, and respiratory distress occurring shortly after administration .
  • Another study reviewed eight cases where patients exhibited similar pulmonary complications linked to pemetrexed administration, highlighting the importance of monitoring for rare but serious side effects during treatment .

Propriétés

Numéro CAS

155405-81-5

Formule moléculaire

C22H25N5O6

Poids moléculaire

455.5 g/mol

Nom IUPAC

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1

Clé InChI

WWYZIXUUERDREV-OAHLLOKOSA-N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

SMILES isomérique

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

SMILES canonique

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonymes

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; 

Origine du produit

United States
Customer
Q & A

Q1: What is the significance of the crystal form of Pemetrexed Methyl Ester p-toluenesulfanate in the context of Pemetrexed Disodium production?

A1: Pemetrexed Disodium, a known folic acid inhibitor used in cancer treatment, is synthesized using this compound as a key intermediate. The research paper [] highlights the discovery of a stable crystal form of this compound p-toluenesulfanate. This is significant because:

  • Improved Purity: The stable crystal form leads to this compound with higher purity. []
  • Simplified Extraction: The crystallization process likely simplifies the extraction of this compound. []
  • Enhanced Downstream Production: Ultimately, the improved purity and streamlined production of the intermediate positively impact the quality and efficiency of Pemetrexed Disodium manufacturing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.